

An In-depth Technical Guide to the Properties of PEG 23 Lauryl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Polyethylene Glycol (PEG) 23 Lauryl Ether, also known as Laureth-23 or Brij L23. This nonionic surfactant is a key excipient in the pharmaceutical and biotechnology industries, valued for its emulsifying, solubilizing, and stabilizing capabilities. This document details its quantitative properties, experimental protocols for their determination, and its application in common laboratory and drug development workflows.

Core Properties of PEG 23 Lauryl Ether

PEG 23 Lauryl Ether is the polyethylene glycol ether of lauryl alcohol, containing an average of 23 ethylene oxide units.[1][2] This structure imparts a high Hydrophile-Lipophile Balance (HLB), making it an effective oil-in-water emulsifier and solubilizer for a variety of applications. [1][2][3]

Physicochemical and General Properties

The following tables summarize the key quantitative properties of **PEG 23 Lauryl Ether**, compiled from various technical data sheets and scientific literature.

General Properties	Value	References
INCI Name	Laureth-23	[4]
CAS Number	9002-92-0	[5][6]
Molecular Formula	C12H25(OCH2CH2)23OH	[6][7]
Molecular Weight	~1199.56 g/mol	[7]
Appearance	White, waxy solid	[3][5]
Odor	Fatty odor	[7]

Physical and Chemical Properties	Value	References
Melting Point	33 - 45 °C (91.4 - 113 °F)	[3][7]
Boiling Point	> 100 °C (212 °F)	[3]
Flash Point	> 149 °C (> 300.2 °F)	[7]
Solubility	Soluble in water	[1][8]
pH (5% aqueous solution)	5.5 - 7.0	[7]
Hydrophile-Lipophile Balance (HLB)	16.9	[9]

Experimental Protocols

Detailed methodologies for determining the key properties of **PEG 23 Lauryl Ether** are outlined below. These protocols are foundational for quality control and formulation development.

Determination of Hydrophile-Lipophile Balance (HLB) by Griffin's Method

The HLB value for non-ionic surfactants like **PEG 23 Lauryl Ether** can be calculated using Griffin's method, which is based on the molecular weight of the hydrophilic portion of the molecule.

Principle: Griffin's method defines HLB on a scale of 0 to 20, where a higher number indicates greater hydrophilicity. The calculation is based on the weight percentage of the hydrophilic region (the polyethylene glycol chain) relative to the total molecular weight.

Calculation: HLB = 20 * (Mh / M)

Where:

- Mh is the molecular mass of the hydrophilic portion (the 23 ethylene oxide units).
- M is the total molecular mass of the molecule.

Procedure:

- Determine the Molecular Mass of the Hydrophilic Portion (Mh):
 - The molecular weight of one ethylene oxide unit (C2H4O) is approximately 44.05 g/mol .
 - For Laureth-23, Mh = 23 * 44.05 g/mol = 1013.15 g/mol .
- Determine the Total Molecular Mass (M):
 - The molecular weight of the lipophilic portion, lauryl alcohol (C12H26O), is approximately 186.34 g/mol .
 - \circ M = Mh + M(lauryl group) = 1013.15 g/mol + 186.34 g/mol ≈ 1199.49 g/mol.
- Calculate HLB:
 - \circ HLB = 20 * (1013.15 / 1199.49) \approx 16.9.

Measurement of Critical Micelle Concentration (CMC) by Surface Tensiometry

The CMC is the concentration at which surfactant molecules begin to form micelles in solution, and it is a critical parameter for understanding a surfactant's efficiency.

Foundational & Exploratory

Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Apparatus:

- Surface Tensiometer (Wilhelmy plate or Du Noüy ring method)
- Precision balance
- · Volumetric flasks and pipettes
- Magnetic stirrer and stir bars
- Beaker

Procedure:

- Preparation of Stock Solution: Prepare a concentrated stock solution of PEG 23 Lauryl
 Ether in deionized water (e.g., 10 mM).
- Preparation of Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
- Measurement:
 - Calibrate the tensiometer according to the manufacturer's instructions.
 - Measure the surface tension of the deionized water as a baseline.
 - Measure the surface tension of each dilution, starting from the lowest concentration.
 Ensure the measuring probe is thoroughly cleaned and dried between measurements.
 - Allow the surface tension reading to stabilize for each concentration before recording the value.

- Data Analysis:
 - Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
 - The resulting graph will show two linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.

Viscosity Measurement of Aqueous Solutions using an Ubbelohde Viscometer

The viscosity of a **PEG 23 Lauryl Ether** solution is an important characteristic for formulation and processing.

Principle: An Ubbelohde viscometer is a type of capillary viscometer that measures the kinematic viscosity of a fluid. The time it takes for a fixed volume of the fluid to flow under gravity through a capillary is measured. The kinematic viscosity is then calculated using the viscometer constant.

Apparatus:

- Ubbelohde viscometer
- Constant temperature water bath
- Stopwatch
- Pipettes
- Volumetric flasks

Procedure:

- Preparation of Solutions: Prepare aqueous solutions of PEG 23 Lauryl Ether at various concentrations.
- Viscometer Setup:

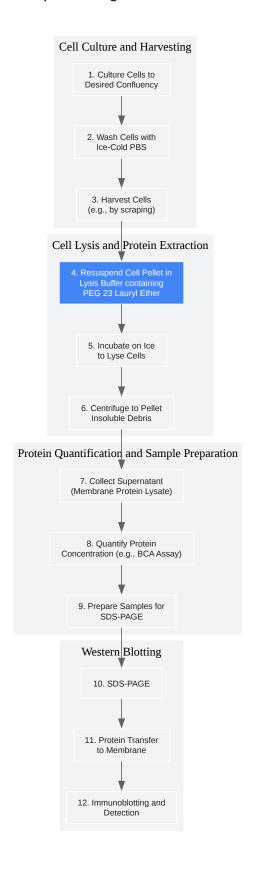
- Clean and dry the Ubbelohde viscometer thoroughly.
- Mount the viscometer vertically in the constant temperature water bath and allow it to equilibrate.

Measurement:

- Introduce a precise volume of the sample solution into the viscometer's filling tube.
- Allow the sample to reach thermal equilibrium in the water bath.
- Apply suction to the measuring tube to draw the liquid up above the upper timing mark.
- Release the suction and allow the liquid to flow back down.
- Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
- Repeat the measurement at least three times and calculate the average flow time.

Calculation:

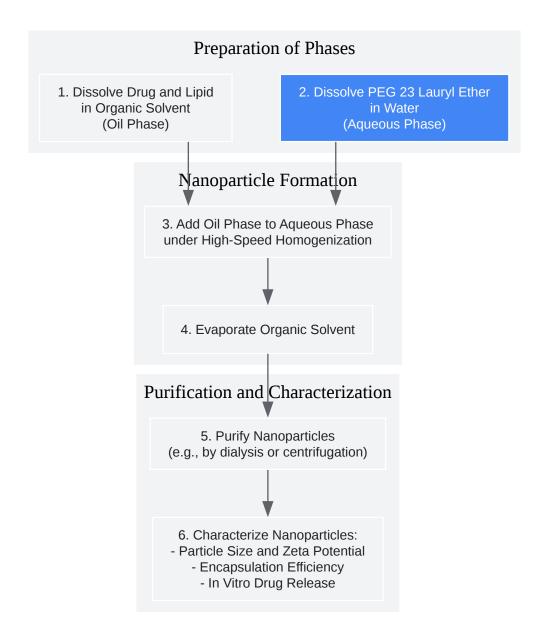
- The kinematic viscosity (v) is calculated using the equation: v = K * t
 - Where K is the viscometer constant (provided with the instrument or determined by calibration with a standard of known viscosity) and t is the average flow time.
- The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: $\eta = v * \rho$.


Applications and Workflows

PEG 23 Lauryl Ether is integral to various applications in research and drug development. Below are diagrams illustrating its role in two common workflows.

Workflow for Membrane Protein Extraction for Western Blotting

PEG 23 Lauryl Ether, often under the trade name Brij, is a non-ionic detergent used to solubilize membrane proteins while preserving their native structure and function.



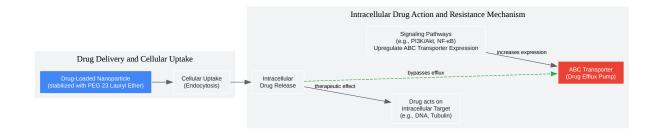
Click to download full resolution via product page

Caption: Workflow for membrane protein extraction using PEG 23 Lauryl Ether.

Formulation of Drug-Loaded Nanoparticles

PEG 23 Lauryl Ether is frequently used as a stabilizer in the formulation of nanoparticles for drug delivery, enhancing their stability and biocompatibility.

Click to download full resolution via product page



Caption: Workflow for the formulation of drug-loaded lipid nanoparticles.

Role in Overcoming Multidrug Resistance in Cancer

In the context of drug delivery, particularly in oncology, formulations utilizing **PEG 23 Lauryl Ether** can play a role in overcoming multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.

Nanoparticle formulations stabilized with surfactants like **PEG 23 Lauryl Ether** can alter drug transport across the cell membrane, potentially bypassing these efflux pumps. This can lead to an increased intracellular concentration of the anticancer drug, thereby enhancing its therapeutic effect. The signaling pathways that regulate the expression of ABC transporters are complex, often involving transcription factors that can be modulated by various cellular stresses and signals. While **PEG 23 Lauryl Ether** does not directly interact with these signaling pathways, its role in the drug delivery vehicle is critical for circumventing the resistance mechanism.

Click to download full resolution via product page

Caption: Overcoming ABC transporter-mediated drug resistance with nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemimpex.com [chemimpex.com]
- 2. LAURETH 23 Ataman Kimya [atamanchemicals.com]
- 3. LAURETH-23 Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. Brij L23 Croda 9002-92-0 Alcohol Ethoxylates DID List [knowde.com]
- 6. 9002-92-0 Polyoxyethylene(23) Lauryl Ether 160-21071 162-21075[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchemwako.fujifilm.com]
- 7. WERCS Studio Application Error [assets.thermofisher.com]
- 8. CAS 9002-92-0: Polyethylene glycol lauryl ether [cymitquimica.com]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Properties of PEG 23 Lauryl Ether]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546263#what-are-the-properties-of-peg-23-lauryl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com